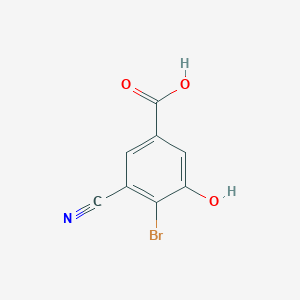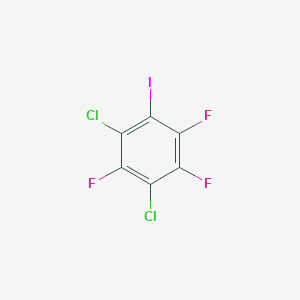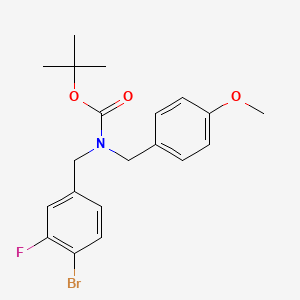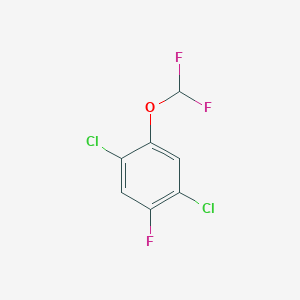
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene
Vue d'ensemble
Description
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene (DCFMB) is an organofluorine compound that has a wide range of applications in both organic synthesis and scientific research. It is a versatile building block for the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. DCFMB is a colorless liquid with a boiling point of 79.2°C, and is soluble in most organic solvents. It is a relatively stable compound with a low vapor pressure and low toxicity.
Applications De Recherche Scientifique
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of fluorinated polymers, and as a starting material for the synthesis of other organofluorine compounds. In addition, 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, and in the synthesis of compounds that can be used to study the structure and function of proteins.
Mécanisme D'action
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a nucleophilic reagent, which means that it can react with other molecules by forming a covalent bond. This reaction is catalyzed by a base, such as sodium dichloroacetate. The reaction proceeds by the formation of a nucleophilic intermediate, which can then attack the electrophilic carbon atom of the target molecule, resulting in the formation of a covalent bond.
Biochemical and Physiological Effects
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a relatively stable compound with a low vapor pressure and low toxicity. It has been shown to be non-toxic in animal studies and has no known adverse effects on humans. It has also been shown to have no mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene is a useful reagent for the synthesis of a variety of compounds. It is relatively stable and has a low vapor pressure, making it easy to handle and store. It is also non-toxic and has no known adverse effects on humans. However, it is not suitable for use in the synthesis of highly reactive compounds, due to its relatively low reactivity.
Orientations Futures
In the future, 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene could be used in the synthesis of more complex compounds, such as pharmaceuticals, agrochemicals, and fluorinated polymers. It could also be used to study the structure and function of proteins and to develop new inhibitors of the enzyme acetylcholinesterase. Additionally, further research could be conducted to explore its potential applications in other areas, such as catalysis and materials science.
Propriétés
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-2-6(13-7(11)12)4(9)1-5(3)10/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGAMRXNZPOESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1410264.png)
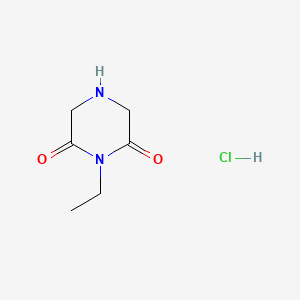

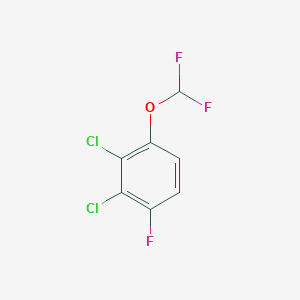
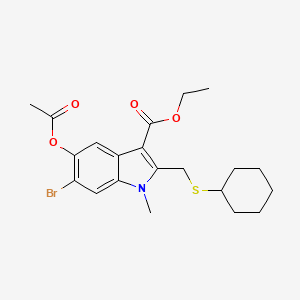
![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1410273.png)


